3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[331]nonane is a bicyclic compound characterized by the presence of two nitrogen atoms and two fluorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a fluorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.
Substitution: The benzyl group or the fluorine atoms can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could produce a variety of benzyl or fluorine-substituted derivatives.
Scientific Research Applications
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the benzyl and fluorine groups can enhance its binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
3,7-Diazabicyclo[3.3.1]nonane: A simpler structure without the benzyl or fluorine groups, often used as a basic scaffold in chemical synthesis.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Substituted with methyl groups instead of benzyl and fluorine, leading to different steric and electronic effects.
Uniqueness
The presence of both benzyl and fluorine groups in 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane makes it unique compared to its analogs. These groups can enhance its stability, reactivity, and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2/c15-14(16)12-6-17-7-13(14)10-18(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCCCQAFXMULH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2(F)F)CN1)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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